Carbomycin

Catalog No.
S522695
CAS No.
4564-87-8
M.F
C42H67NO16
M. Wt
842.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbomycin

CAS Number

4564-87-8

Product Name

Carbomycin

IUPAC Name

[6-[6-[[7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

Molecular Formula

C42H67NO16

Molecular Weight

842.0 g/mol

InChI

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3

InChI Key

FQVHOULQCKDUCY-UHFFFAOYSA-N

SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Solubility

Soluble in DMSO

Synonyms

(12S,13S)-9-deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin v 3-acetate 4b-(3-methylbutanoate), carbomycin, carbomycin A, deltamycin A4, Magnamycin, NSC 51001, NSC-51001

Canonical SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Isomeric SMILES

C[C@@H]1C[C@@H](C(C([C@@H](CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Description

The exact mass of the compound Carbomycin is 841.446 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55924. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Leucomycins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Carbomycin, also known as magnamycin, is a crystalline macrolide antibiotic with the molecular formula C42_{42}H67_{67}N O16_{16}. It is derived from the bacterium Streptomyces halstedii and exhibits activity against Gram-positive bacteria and certain strains of Mycoplasma. The structure of carbomycin was first proposed by Robert Woodward in 1957 and later corrected in 1965. This antibiotic is characterized by its colorless appearance and optically active properties, making it notable within the macrolide class of antibiotics .

Carbomycin inhibits protein synthesis in bacteria by stimulating the accumulation of peptidyl-tRNA in cells []. This disrupts the normal process of peptide chain formation on ribosomes [].

  • Toxicity: Carbomycin can cause gastrointestinal side effects and allergic reactions []. More information on its specific toxicity can be found in scientific resources [].
  • Flammability: Information on the flammability of carbomycin is not readily available in scientific sources.
  • Reactivity: Carbomycin can interact with other medications, so scientific literature recommends caution when using it concurrently with certain drugs [].
  • Study of antibiotic resistance mechanisms

    Carbomycin works by a unique mechanism compared to other antibiotics, inhibiting protein synthesis by binding to the 50S ribosomal subunit at a different site. This makes it a valuable tool for researchers studying how bacteria develop resistance to antibiotics. By investigating how bacteria become resistant to carbomycin, scientists can gain insights into broader mechanisms of resistance and develop strategies to combat them [].

  • Investigation of Mycoplasma infections

    Carbomycin exhibits activity against some Mycoplasma species, which are bacteria that lack a cell wall and can be difficult to treat with other antibiotics. Researchers can utilize carbomycin to study Mycoplasma infections in cell cultures or animal models, furthering our understanding of these pathogens [].

  • Control tool in microbiome research

    Due to its narrow spectrum of activity, meaning it targets a limited range of bacteria, carbomycin can be a useful tool in microbiome research. By selectively eliminating specific bacterial populations, researchers can investigate the role of different gut microbes in health and disease [].

  • Study of protein synthesis

    Carbomycin's mechanism of action allows researchers to study protein synthesis in various biological systems. By observing how carbomycin disrupts protein synthesis, scientists can gain insights into the complex process of protein production in cells [].

Typical of macrolides, including hydrolysis and degradation under acidic conditions. The antibiotic's mode of action primarily involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center, thereby disrupting the formation of peptide bonds. Specifically, carbomycin stimulates the accumulation of peptidyl-tRNA at nonpermissive temperatures in Escherichia coli, effectively blocking the nascent peptide chain's exit from the ribosome .

The biological activity of carbomycin is primarily directed against Gram-positive bacteria. It has shown effectiveness against a range of bacterial strains, although it is not as potent as other macrolides like erythromycin. In clinical studies, carbomycin has been used to treat infections such as pneumonia and granuloma inguinale, but its efficacy varies significantly among patients. Notably, carbomycin has demonstrated limited success in treating staphylococcal infections and bacterial endocarditis .

Carbomycin can be isolated from Streptomyces halstedii through fermentation processes. The antibiotic is extracted from fermentation broth and purified via crystallization from alcohol-water mixtures. A common purification method involves preparative thin-layer chromatography, using a solvent mixture of ethanol, hexane, and water in specific ratios to maximize yield. Enhancements in production have been observed when carbon sources like blackstrap molasses and nitrogen sources such as ammonium salts are added during fermentation .

While carbomycin is considered a minor antibiotic due to its limited potency, it finds applications in specific clinical settings where other antibiotics are less effective. Its primary use is in combination therapies for treating bacterial infections caused by susceptible Gram-positive organisms. Carbomycin has also been studied for its potential use in treating granuloma inguinale and other localized infections .

Carbomycin has been studied for its interactions with various drugs. For instance, it may increase the risk or severity of methemoglobinemia when combined with certain anesthetics like bupivacaine. Additionally, interactions with buspirone have been noted that affect its metabolism. Understanding these interactions is crucial for ensuring patient safety during treatment regimens involving carbomycin .

Carbomycin shares structural and functional similarities with several other macrolide antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSpectrum of ActivityNotable Differences
ErythromycinMacrolideBroad-spectrum (mainly Gram-positive)More potent than carbomycin
SpiramycinMacrolideEffective against Gram-positive bacteriaUnique structure with additional sugar
TylosinMacrolidePrimarily used in veterinary medicineDifferent target bacteria; less human use
JosamycinMacrolideSimilar to erythromycinDistinctive side chains affecting activity

Carbomycin's unique position lies in its specific structural features and lower potency compared to more commonly used macrolides like erythromycin, making it suitable for niche applications rather than broad clinical use .

Carbomycin A possesses the elemental composition C₄₂H₆₇NO₁₆ and an exact monoisotopic mass of 841.445 Da [1] [4] [5]. Its framework is a 16-membered macrolactone generated biogenetically from eight acetate and one propionate extender units, giving a branched, highly oxygenated backbone with the absolute configurations shown in Table 1.

Table 1 Backbone stereocentres of carbomycin A (numbering per Ban et al.)

PositionConfigurationKey functionality
C2RSecondary alcohol [3]
C3S(Free hydroxyl in A; acetyl ester in B) [6]
C4RAxial methyl [1] [3]
C5SGlycosidic attachment site (α-linked D-mycaminose) [3]
C6RFormylmethyl aldehyde able to form ribosomal imine [3]
C9RConjugated 9-keto enone [3]
C11/C13EDiene segment bridged by 12,13-epoxide [7] [3]
C16REpoxy terminus, methyl branch [3]

The macrocycle is conformationally locked by the C12–C13 epoxide and by intramolecular hydrogen bonding between C5-attached sugars and the C9 carbonyl, yielding a rigid tunnel-shaped interior that complements ribosomal nucleotides [3].

Functional Group Analysis

Lactone Ring

  • Sixteen-atom macrolactone closed between C1 and C17, bearing a β-diketone motif (C9–C10) and a hemiacetal at C25 after sugar docking [1] [3].
  • Conjugated enone (C11=C12–C13=C14) supports Michael‐type rigidity [3].
  • Epoxide across C12–C13 introduces ring strain and fixed E geometry [7].

Sugar Moieties

  • D-mycaminose (6-deoxy-3-dimethylamino-3-C-methyl hexopyranose) is α-linked to C5; its dimethylamino group forms electrostatic contacts that anchor the antibiotic inside the ribosomal exit tunnel [8] [3].
  • L-mycarose is β-1→4″ linked to D-mycaminose, extending toward the peptidyl-transferase centre; its 4″-substituent carries an isovaleryl (3-methyl-butanoyl) group installed by the acyl-transferase CarE [9] [6].
    Both sugars adopt ^1C₄ chairs with axial anomeric protons, maintaining overall gauche relationships that stabilise the disaccharide bend [3].

Side-Chain Acyl Groups

  • Isovaleryl group (C₅H₉O, 4″-O-isovaleryl) increases lipophilicity and is common to both congeners [6].
  • Acetyl group (C₂H₃O) at C3 appears only in carbomycin B; carbomycin A retains a free C3 hydroxyl [10] [5].
  • C6 formyl side chain (–CH₂-CHO) participates in reversible covalent imine formation with N6 of ribosomal adenine 2062, a hallmark of 16-membered macrolides [3].

Comparative Structural Features of Carbomycin A and Carbomycin B

Table 2 Key molecular distinctions between the congeners

FeatureCarbomycin ACarbomycin BStructural consequence
Molecular formulaC₄₂H₆₇NO₁₆ [5]C₄₂H₆₇NO₁₅ [10]One fewer oxygen in B
Mass (monoisotopic)841.445 Da [5]825.451 Da [10]−15.994 Da (acetyl replaces hydroxyl)
C3 substituentSecondary hydroxyl (-OH) [3]Acetate ester (-O-COCH₃) [10]Increases hydrophobic surface; lowers H-bond capacity
4″ sugar acylationIsovaleryl in both [6]Isovaleryl in both [6]Conserves disaccharide orientation
Ribosomal imineC6 aldehyde identical in both [3]Identical [3]Binding core unaffected
Overall stereochemistry17 chiral centres identical [5]Identical [10]No change in configuration

Research observations

  • X-ray complexes of carbomycin A bound to the Haloarcula marismortui 50 S subunit revealed that the isovaleryl-decorated mycarose projects toward the peptidyl transferase centre, while the C3 hydroxyl hydrogen-bonds to U2506 [3].
  • Comparative in vitro ribosome-binding assays showed that acetylation at C3 (carbomycin B) marginally reduces hydrogen-bonding but enhances hydrophobic anchoring, resulting in ribosome affinities within one order of magnitude of carbomycin A [11].
  • Mass-spectrometric fragmentation confirms loss of 18 Da (H₂O) from carbomycin A versus 60 Da (HOAc) from carbomycin B, consistent with an acetylated C3 in the latter [10].

These subtle modifications illustrate how macrolide bioactivity can be tuned by peripheral functional groups without altering the stereochemical core.

Carbomycin’s chemical personality derives from a highly functionalised 16-membered macrolactone whose stereochemistry, epoxidation and sugar appendages cooperate to create a precise three-dimensional pharmacophore. Carbomycin B exemplifies nature’s strategy of modulating polarity and binding through single-site acylations while conserving the stereochemical framework. Continued structural studies of such congeners provide a blueprint for designing next-generation macrolides with customised physicochemical and target-binding profiles.

The biosynthetic machinery of Streptomyces halstedii employs a Type I modular polyketide synthase system to construct the carbomycin macrolactone framework [3]. This sophisticated enzymatic assembly line operates through sequential condensation reactions that build the complex molecular architecture characteristic of 16-membered macrolide antibiotics [4].

Acetate and Propionate Incorporation into the Lactone Core

Chemical degradation studies and isotopic labeling experiments have revealed that carbomycin biosynthesis involves the incorporation of eight acetate units and one propionate unit into the lactone backbone [2]. The propionate unit contributes specifically to the branching methyl group, with the methyl carbon derived from carbon-3 of the propionate precursor [2]. This incorporation pattern demonstrates the sophisticated selectivity of the polyketide synthase system in utilizing different carboxylic acid building blocks.

The lactone core formation follows a characteristic polyketide assembly mechanism where acetyl-Coenzyme A serves as the starter unit, while malonyl-Coenzyme A and methylmalonyl-Coenzyme A function as extender units [5]. The methylmalonyl-Coenzyme A extender units are derived from propionate through carboxylation by propionyl-Coenzyme A carboxylase [6]. This biochemical conversion is essential for introducing the methyl branches that characterize the carbomycin structure.

Studies using carbon-13 enriched precursors have confirmed that the carbomycin aglycone incorporates these building blocks in a highly ordered fashion [7] [8]. The incorporation pattern reveals that the polyketide synthase machinery exhibits strict substrate specificity, ensuring proper assembly of the 16-membered macrolactone ring. The propionate-derived branching methyl group plays a crucial role in the biological activity of the final antibiotic compound [2].

Role of Modular Polyketide Synthases (PKS)

The carbomycin biosynthetic gene cluster encodes a Type I modular polyketide synthase system consisting of multiple modules, each responsible for a single chain extension cycle [9] [3]. Each module contains essential catalytic domains including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains [10]. These core domains collaborate to perform the fundamental condensation reactions that extend the polyketide chain.

The ketosynthase domain catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the incoming extender unit [3]. The acyltransferase domain serves as the "gatekeeper" that selects specific extender units for incorporation, determining whether acetate or propionate-derived units are added at each extension step [11]. The acyl carrier protein domain provides the phosphopantetheine cofactor that covalently tethers both the growing chain and incoming extender units [10].

Additional processing domains within individual modules modify the β-keto intermediates formed during chain extension. Ketoreductase (KR) domains reduce keto groups to hydroxyl groups, dehydratase (DH) domains remove water to form double bonds, and enoylreductase (ER) domains reduce double bonds to form saturated carbon-carbon bonds [3]. The presence or absence of these optional domains in specific modules determines the oxidation state and stereochemistry at each position of the final macrolactone ring.

Regulatory control of carbomycin biosynthesis involves two key transcriptional regulators identified within the gene cluster. AcyB2 functions as a pathway-specific positive regulator that enhances carbomycin production when overexpressed [9]. CbmR exhibits dual regulatory functions, acting as both a positive regulator at normal expression levels and a repressor when highly expressed [9]. This sophisticated regulatory network ensures optimal timing and levels of carbomycin biosynthesis in response to cellular conditions.

Fermentation Optimization Strategies

Commercial carbomycin production requires systematic optimization of fermentation conditions to maximize antibiotic yields while maintaining economic viability. Multiple nutritional and environmental parameters significantly influence the biosynthetic capacity of Streptomyces halstedii cultures [1].

Carbon Source Effects (e.g., Blackstrap Molasses)

Blackstrap molasses has emerged as a highly effective carbon source for enhancing carbomycin production when used as a supplement to soybean meal-based fermentation media [2]. This industrial byproduct of sugar refining provides not only fermentable sugars but also trace minerals and vitamins that support robust microbial growth and secondary metabolite production [12] [13].

The complex carbohydrate composition of blackstrap molasses offers sustained carbon availability throughout extended fermentation periods [14]. Unlike simple sugars that are rapidly consumed, molasses provides a gradual release of fermentable substrates that prevents carbon catabolite repression and supports continued antibiotic biosynthesis [15]. The typical composition includes sucrose, glucose, fructose, and various oligosaccharides that Streptomyces species can efficiently metabolize [16].

Optimization studies have demonstrated that blackstrap molasses supplementation increases carbomycin yields compared to glucose-only media [2]. The molasses concentration must be carefully controlled to avoid osmotic stress while providing adequate carbon flux for both biomass formation and secondary metabolite production [17]. Industrial fermentation processes typically employ molasses at concentrations ranging from 20-40 grams per liter to achieve optimal production efficiency [16].

The mineral content of blackstrap molasses contributes additional benefits beyond carbon nutrition. Essential trace elements including iron, manganese, zinc, and magnesium support the function of polyketide synthase enzymes and other biosynthetic machinery [1]. These micronutrients are often limiting factors in synthetic media and their presence in molasses can eliminate the need for separate trace element supplementation [18].

Nitrogen Source Modulation (Ammonium Salts)

Nitrogen source selection and concentration profoundly influence carbomycin biosynthesis, with ammonium salts demonstrating particular effectiveness in enhancing antibiotic production [2]. Three specific ammonium compounds have been identified as beneficial nitrogen sources: ammonium chloride, ammonium nitrate, and ammonium dihydrogen phosphate [2].

Ammonium chloride supplementation provides readily assimilable nitrogen that supports both primary metabolism and secondary metabolite biosynthesis [19]. The chloride anion does not interfere with carbomycin production and may even contribute to optimal ionic strength for enzyme function [20]. Typical supplementation levels range from 1-3 grams per liter depending on the base medium composition [21].

Ammonium nitrate offers dual nitrogen sources through both the ammonium cation and nitrate anion [19]. Streptomyces halstedii possesses nitrate reductase enzymes that can utilize nitrate as an alternative nitrogen source when ammonium becomes limiting [22]. This dual availability helps maintain nitrogen sufficiency throughout extended fermentation periods and supports sustained antibiotic production.

Ammonium dihydrogen phosphate provides the additional benefit of phosphorus nutrition alongside nitrogen [21]. Phosphorus is essential for nucleic acid synthesis, energy metabolism through ATP, and the phosphopantetheine cofactors of acyl carrier proteins in polyketide synthases [18]. The balanced nitrogen-phosphorus ratio in this compound supports optimal cellular metabolism for antibiotic biosynthesis.

The timing of nitrogen source addition can significantly impact production outcomes [23]. Initial nitrogen concentrations must support adequate biomass formation, while later supplementation can extend the production phase by preventing nitrogen limitation [18]. Controlled feeding strategies that maintain nitrogen availability without excess can optimize both growth and carbomycin biosynthesis phases of fermentation.

Mutagenesis Approaches for Yield Enhancement (UV Irradiation)

Ultraviolet irradiation mutagenesis represents a powerful classical approach for developing high-yielding carbomycin production strains through directed genetic improvement [24] [25]. This physical mutagenesis method generates random mutations throughout the microbial genome, enabling selection of variants with enhanced biosynthetic capabilities.

UV mutagenesis operates through multiple molecular mechanisms that introduce genetic diversity into Streptomyces populations [26]. UV radiation induces pyrimidine dimer formation in DNA, leading to replication errors during DNA repair processes [27]. These mutations can affect regulatory genes controlling antibiotic biosynthesis, structural genes encoding biosynthetic enzymes, or metabolic genes influencing precursor availability [28].

The effectiveness of UV mutagenesis for antibiotic yield improvement has been demonstrated across multiple Streptomyces species and antibiotic systems [29] [30]. Mutation frequencies can be increased 8-50,000-fold compared to spontaneous rates, providing extensive genetic diversity for strain improvement programs [24]. Optimal UV exposure times typically range from 60-300 seconds, balancing mutation induction with cell viability [25] [30].

Protoplast UV mutagenesis has emerged as a particularly effective variant of this approach [25]. Removal of the cell wall creates protoplasts that are more sensitive to UV radiation, enabling higher mutation frequencies with shorter exposure times [25]. A study with Streptomyces geldanamycininus achieved a 36% increase in antibiotic yield using 60-second protoplast UV treatment, demonstrating the practical utility of this approach [25].

Selection strategies following UV mutagenesis are crucial for identifying improved variants [29]. Resistance-based selection using antibiotics such as tylosin can enrich for strains with altered secondary metabolism [29]. Direct screening for enhanced antibiotic production using bioassays or chemical analysis enables identification of high-yielding mutants [30]. Multiple rounds of mutagenesis and selection can achieve cumulative improvements in production capacity [31].

The molecular basis for yield improvements in UV-induced mutants often involves upregulation of biosynthetic genes and downregulation of competing metabolic pathways [25]. Multi-omic analyses have revealed that successful mutants frequently exhibit increased expression of key polyketide synthase genes while reducing flux through alternative secondary metabolite pathways [25]. These coordinated changes redirect cellular resources toward the desired antibiotic production.

Genetic stability of UV-induced high-producing mutants is generally excellent, with improved phenotypes maintained through multiple generations [25]. This stability enables industrial application of improved strains without concerns about reversion to lower-yielding phenotypes. The random nature of UV mutagenesis can also generate multiple independent improvements, providing options for further strain development through hybridization or successive improvement cycles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

2

Exact Mass

841.44598505 g/mol

Monoisotopic Mass

841.44598505 g/mol

Heavy Atom Count

59

LogP

3.04 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AIK0XUF3AV

Other CAS

4564-87-8

Wikipedia

Carbomycin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Niu H, Yee R, Cui P, Tian L, Zhang S, Shi W, Sullivan D, Zhu B, Zhang W, Zhang Y. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library. Pathogens. 2017 Sep 20;6(3). pii: E44. doi: 10.3390/pathogens6030044. PubMed PMID: 28930155; PubMed Central PMCID: PMC5618001.
2: Zhong J, Lu Z, Dai J, He W. Identification of two regulatory genes involved in carbomycin biosynthesis in Streptomyces thermotolerans. Arch Microbiol. 2017 Sep;199(7):1023-1033. doi: 10.1007/s00203-017-1376-z. Epub 2017 Apr 7. PubMed PMID: 28389815.
3: Feng J, Wang T, Shi W, Zhang S, Sullivan D, Auwaerter PG, Zhang Y. Identification of novel activity against Borrelia burgdorferi persisters using an FDA approved drug library. Emerg Microbes Infect. 2014 Jul;3(7):e49. doi: 10.1038/emi.2014.53. Epub 2014 Jul 2. PubMed PMID: 26038747; PubMed Central PMCID: PMC4126181.
4: Li ZL, Wang YH, Chu J, Zhuang YP, Zhang SL. Leucine improves the component of isovalerylspiramycins for the production of bitespiramycin. Bioprocess Biosyst Eng. 2009 Aug;32(5):641-7. doi: 10.1007/s00449-008-0287-4. Epub 2008 Dec 30. PubMed PMID: 19115067.
5: Wu LZ, Ma CY, Wang YG, Dai JL, Li JY, Xia HZ. [Deletion of spiramycin 3-O-acyltransferase gene from Streptomyces spiramyceticus F21 resulting in the production of spiramycin I as major component]. Sheng Wu Gong Cheng Xue Bao. 2007 Jul;23(4):612-7. Chinese. PubMed PMID: 17849607.
6: Lovmar M, Tenson T, Ehrenberg M. Kinetics of macrolide action: the josamycin and erythromycin cases. J Biol Chem. 2004 Dec 17;279(51):53506-15. Epub 2004 Sep 22. PubMed PMID: 15385552.
7: Liu M, Douthwaite S. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. Proc Natl Acad Sci U S A. 2002 Nov 12;99(23):14658-63. Epub 2002 Nov 4. PubMed PMID: 12417742; PubMed Central PMCID: PMC137475.
8: Hansen JL, Ippolito JA, Ban N, Nissen P, Moore PB, Steitz TA. The structures of four macrolide antibiotics bound to the large ribosomal subunit. Mol Cell. 2002 Jul;10(1):117-28. PubMed PMID: 12150912.
9: Poulsen SM, Karlsson M, Johansson LB, Vester B. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome. Mol Microbiol. 2001 Sep;41(5):1091-9. PubMed PMID: 11555289.
10: Shenin IuD, Novikova II, Kaminskiĭ GV, Ivanova IA. [Alirinomycin C--a novel macrolide antibiotic from Streptomyces felleus VIZR 8]. Antibiot Khimioter. 2001;46(2):10-6. Russian. PubMed PMID: 11544745.
11: Poulsen SM, Kofoed C, Vester B. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin. J Mol Biol. 2000 Dec 1;304(3):471-81. PubMed PMID: 11090288.
12: Anadón A, Reeve-johnson L. Macrolide antibiotics, drug interactions and microsomal enzymes: implications for veterinary medicine. Res Vet Sci. 1999 Jun;66(3):197-203. Review. PubMed PMID: 10333459.
13: Christner C, Küllertz G, Fischer G, Zerlin M, Grabley S, Thiericke R, Taddei A, Zeeck A. Albocycline- and carbomycin-type macrolides, inhibitors of human prolyl endopeptidases. J Antibiot (Tokyo). 1998 Mar;51(3):368-71. PubMed PMID: 9589074.
14: Nitta I, Ueda T, Watanabe K. Possible involvement of Escherichia coli 23S ribosomal RNA in peptide bond formation. RNA. 1998 Mar;4(3):257-67. Retraction in: Nitta I, Ueda T, Watanabe K. RNA. 1999 May;5(5):707. PubMed PMID: 9510328; PubMed Central PMCID: PMC1369615.
15: Kamimiya S, Weisblum B. Induction of ermSV by 16-membered-ring macrolide antibiotics. Antimicrob Agents Chemother. 1997 Mar;41(3):530-4. PubMed PMID: 9055987; PubMed Central PMCID: PMC163745.
16: Aagaard C, Leviev I, Aravalli RN, Forterre P, Prieur D, Garrett RA. General vectors for archaeal hyperthermophiles: strategies based on a mobile intron and a plasmid. FEMS Microbiol Rev. 1996 May;18(2-3):93-104. Review. PubMed PMID: 8639332.
17: Arisawa A, Tsunekawa H, Okamura K, Okamoto R. Nucleotide sequence analysis of the carbomycin biosynthetic genes including the 3-O-acyltransferase gene from Streptomyces thermotolerans. Biosci Biotechnol Biochem. 1995 Apr;59(4):582-8. PubMed PMID: 7772821.
18: Rodriguez-Fonseca C, Amils R, Garrett RA. Fine structure of the peptidyl transferase centre on 23 S-like rRNAs deduced from chemical probing of antibiotic-ribosome complexes. J Mol Biol. 1995 Mar 24;247(2):224-35. PubMed PMID: 7707371.
19: Aagaard C, Phan H, Trevisanato S, Garrett RA. A spontaneous point mutation in the single 23S rRNA gene of the thermophilic arachaeon Sulfolobus acidocaldarius confers multiple drug resistance. J Bacteriol. 1994 Dec;176(24):7744-7. PubMed PMID: 8002603; PubMed Central PMCID: PMC197236.
20: Arisawa A, Kawamura N, Takeda K, Tsunekawa H, Okamura K, Okamoto R. Cloning of the macrolide antibiotic biosynthesis gene acyA, which encodes 3-O-acyltransferase, from Streptomyces thermotolerans and its use for direct fermentative production of a hybrid macrolide antibiotic. Appl Environ Microbiol. 1994 Jul;60(7):2657-60. PubMed PMID: 8074537; PubMed Central PMCID: PMC201700.

Explore Compound Types